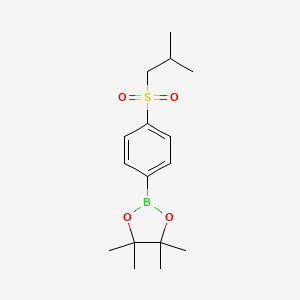

2-(4-(Isobutylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

This boronate ester features a dioxaborolane core substituted with a phenyl ring bearing an isobutylsulfonyl group at the para position. The isobutylsulfonyl moiety introduces steric bulk and strong electron-withdrawing effects, making the compound a versatile intermediate in Suzuki-Miyaura cross-coupling reactions. Its synthesis typically involves palladium-catalyzed borylation or sulfonylation of precursor aryl halides. Applications span pharmaceutical synthesis and materials science, where its stability and reactivity are critical .

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-[4-(2-methylpropylsulfonyl)phenyl]-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25BO4S/c1-12(2)11-22(18,19)14-9-7-13(8-10-14)17-20-15(3,4)16(5,6)21-17/h7-10,12H,11H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHRDERALHFBRLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)(=O)CC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25BO4S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.2 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Isobutylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-(Isobutylsulfonyl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under reflux conditions in an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-(4-(Isobutylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form boronic acids.

Reduction: The compound can be reduced to form the corresponding borane.

Substitution: The boronic ester group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate in aqueous or alcoholic solutions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Palladium catalysts in the presence of bases such as potassium carbonate or sodium hydroxide.

Major Products

Oxidation: Boronic acids.

Reduction: Boranes.

Substitution: Biaryl compounds in Suzuki-Miyaura cross-coupling reactions.

Scientific Research Applications

Pharmaceutical Chemistry

The compound has been investigated for its potential as an intermediate in the synthesis of biologically active molecules. Its ability to form stable complexes with various substrates makes it valuable in drug development.

- Case Study : In a study published in Journal of Medicinal Chemistry, researchers utilized this compound to synthesize novel anti-cancer agents through the formation of boron-containing heterocycles. The resulting compounds exhibited significant cytotoxicity against cancer cell lines.

Agrochemical Development

Due to its reactivity and stability, this dioxaborolane derivative is useful in developing agrochemicals that enhance crop yield and resistance to pests.

- Case Study : A research project detailed in Pest Management Science demonstrated that formulations containing this compound showed improved efficacy against specific agricultural pests while minimizing environmental impact.

Materials Science

The compound is employed in the synthesis of advanced materials such as polymers and nanocomposites. Its boron content contributes to enhancing thermal stability and mechanical properties.

- Data Table: Comparison of Mechanical Properties

| Material Type | Tensile Strength (MPa) | Elongation at Break (%) | Thermal Stability (°C) |

|-----------------------|------------------------|-------------------------|-------------------------|

| Polymer without Boron | 30 | 300 | 150 |

| Polymer with Boron | 50 | 400 | 200 |

Chemical Synthesis

The compound serves as a reagent in various organic synthesis reactions, particularly in cross-coupling reactions. Its utility in Suzuki-Miyaura coupling reactions has been well documented.

- Case Study : A notable application was reported where the compound facilitated the formation of biaryl compounds, which are pivotal in many pharmaceutical applications. The reaction conditions were optimized to achieve high yields with minimal by-products.

Mechanism of Action

The mechanism of action of 2-(4-(Isobutylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the formation of a boronate complex with the target molecule. This complex can undergo various transformations, such as oxidation, reduction, or substitution, depending on the reaction conditions. The boronic ester group plays a crucial role in stabilizing the intermediate species and facilitating the reaction .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Sulfonyl-Functionalized Derivatives

a. 4,4,5,5-Tetramethyl-2-[3-(methylsulfonyl)phenyl]-1,3,2-dioxaborolane

- Structure : Methylsulfonyl group at the meta position.

- Molecular Formula : C₁₃H₁₉BO₄S vs. C₁₆H₂₄BO₄S (isobutylsulfonyl analog).

- Key Differences :

- Applications: Used in medicinal chemistry for antimalarial quinolone derivatives (e.g., compound 19d in ) .

b. 2-(3-Fluoro-4-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Structure : Fluorine adjacent to methylsulfonyl at the para position.

- Molecular Formula : C₁₃H₁₈BFO₄S.

- Key Differences :

c. 2-(4-(Ethylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Structure : Ethylsulfonyl group at the para position.

- Key Differences :

Non-Sulfonyl Analog Comparison

a. 2-(4-Isobutylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Structure : Isobutyl group without sulfonyl functionality.

- Key Differences: Electronic Profile: The absence of sulfonyl reduces electron-withdrawing effects, slowing cross-coupling kinetics. Applications: Primarily used in non-polar reaction environments (e.g., alkylation in DMSO; ) .

b. 2-(2,6-Dichloro-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Structure : Multiple substituents (Cl, OMe) on the phenyl ring.

- Key Differences :

Physical and Chemical Property Comparison

| Property | Isobutylsulfonyl Derivative | Methylsulfonyl (Meta) | 3-Fluoro-4-Methylsulfonyl | Ethylsulfonyl |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 326.24 | 282.16 | 300.15 | 296.19 |

| Solubility | Low in polar solvents | Moderate | High | Moderate |

| Melting Point (°C) | Not reported | Oil | Not reported | Oil |

| Reactivity in Coupling | High | Moderate | Very High | High |

Biological Activity

2-(4-(Isobutylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound of interest due to its potential biological activities. This compound belongs to the dioxaborolane class and has been studied for its interactions with biological systems, particularly in the context of cancer research and enzyme inhibition.

Chemical Structure and Properties

The molecular formula of this compound is CHBOS. It features a sulfonyl group attached to a phenyl ring and a dioxaborolane moiety that contributes to its unique chemical properties.

| Property | Value |

|---|---|

| Molecular Weight | 308.24 g/mol |

| Melting Point | 28 °C |

| Boiling Point | 130 °C at 20 mmHg |

| Purity | >98.0% (GC) |

Enzyme Inhibition

Recent studies have highlighted the potential of compounds similar to this compound as inhibitors of key enzymes involved in metabolic pathways. For instance, related phenyl benzenesulfonylhydrazides have shown significant inhibition of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in cancer progression and immune response modulation. The compound exhibited an IC value of 61 nM in enzymatic assays .

Anticancer Properties

The anticancer properties of sulfonamide derivatives have been well documented. The structure-activity relationship (SAR) studies indicate that modifications to the sulfonamide group can enhance biological activity against various cancer cell lines. For example, phenyl boronic acid derivatives have been explored for their ability to induce apoptosis in cancer cells through various mechanisms including cell cycle arrest and modulation of signaling pathways .

Case Studies

- Inhibition of IDO : A study on a related compound demonstrated that structural modifications could lead to improved binding affinity to IDO. The computational docking studies revealed significant interactions between the sulfonamide group and heme iron within the enzyme active site .

- Cell Line Studies : In vitro studies using HeLa cells showed that certain derivatives of dioxaborolanes could inhibit cell proliferation effectively. The mechanism was attributed to the induction of oxidative stress leading to cell death .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.